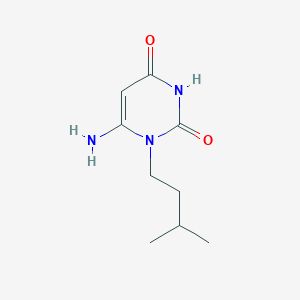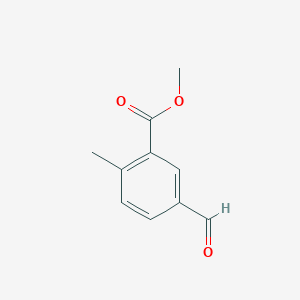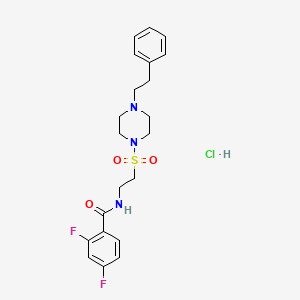
2,4-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a piperazine ring, which is a common feature in many drugs and is known to have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key functional groups, including the benzamide group, the piperazine ring, and the sulfonyl group. These groups could potentially engage in a variety of chemical interactions, influencing the compound’s overall properties and behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzamide group might undergo hydrolysis under certain conditions, while the piperazine ring might engage in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the charged hydrochloride group could enhance the compound’s water solubility .Aplicaciones Científicas De Investigación
Antiviral Activity
Benzamide derivatives have been reported to exhibit antiviral properties. For instance, certain indole derivatives, which share structural similarities with benzamides, have shown inhibitory activity against influenza A and other viruses . While specific data on our compound of interest may not be available, it’s plausible that it could be explored for potential antiviral applications due to its structural characteristics.
Anti-inflammatory Activity
Compounds with a benzamide moiety have been associated with anti-inflammatory effects. This is particularly relevant in the development of new medications for chronic inflammatory diseases. The sulfonyl and piperazine groups within the compound could potentially enhance these properties, making it a candidate for further research in this field .
Anticancer Activity
Benzamide derivatives are also known for their anticancer activities. They can act as enzyme inhibitors that are involved in cancer cell proliferation. The difluoro groups in the compound could be significant in this regard, as fluorinated compounds often have enhanced biological activity and stability .
Antimicrobial Activity
The antimicrobial potential of benzamide derivatives is well-documented. They have been tested against a variety of gram-positive and gram-negative bacteria, showing varying degrees of antibacterial activity. The compound could be synthesized and tested for its efficacy against bacterial strains, contributing to the search for new antibiotics .
Antioxidant Activity
Benzamides have shown promise as antioxidants, which are crucial in protecting cells from oxidative stress. The compound’s ability to scavenge free radicals could be investigated, which would be valuable in research related to aging and degenerative diseases .
Enzyme Inhibition
Many benzamide derivatives are potent enzyme inhibitors. They can bind to active sites and modulate enzyme activity, which is a key mechanism in drug action. The compound’s specific structure might allow it to target a range of enzymes, making it useful in the study of metabolic pathways and the development of therapeutic agents .
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-difluoro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O3S.ClH/c22-18-6-7-19(20(23)16-18)21(27)24-9-15-30(28,29)26-13-11-25(12-14-26)10-8-17-4-2-1-3-5-17;/h1-7,16H,8-15H2,(H,24,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIJLRIJJJUGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=C(C=C3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2779883.png)

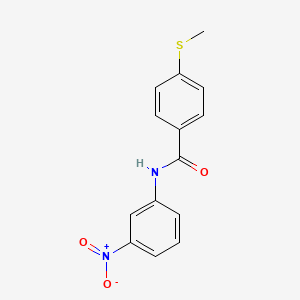
![6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2779886.png)
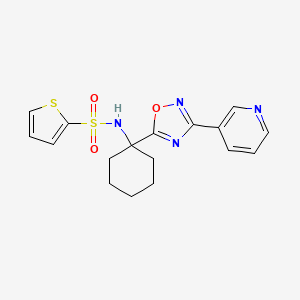
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2779896.png)

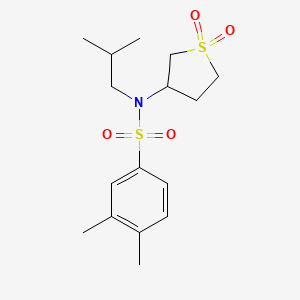
![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)
